molecular formula C10H15NO2 B15313640 (2R)-2-amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol

(2R)-2-amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol

Cat. No.: B15313640
M. Wt: 181.23 g/mol
InChI Key: AFMQFALHAYHYEZ-QMMMGPOBSA-N
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Description

(2R)-2-amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-6-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine using a reductive amination process. This involves the reaction with an amine source (such as ammonia or an amine) in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of chiral catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

(2R)-2-amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-amino-2-(2-methoxyphenyl)ethanol: Lacks the methyl group on the phenyl ring.

    2-amino-2-(2-methylphenyl)ethanol: Lacks the methoxy group on the phenyl ring.

Uniqueness

(2R)-2-amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(2R)-2-amino-2-(2-methoxy-6-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-4-3-5-9(13-2)10(7)8(11)6-12/h3-5,8,12H,6,11H2,1-2H3/t8-/m0/s1

InChI Key

AFMQFALHAYHYEZ-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OC)[C@H](CO)N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(CO)N

Origin of Product

United States

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